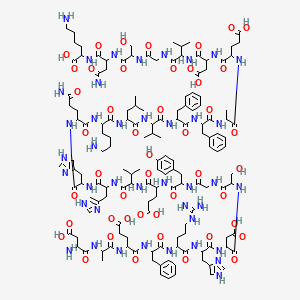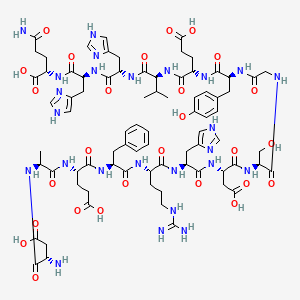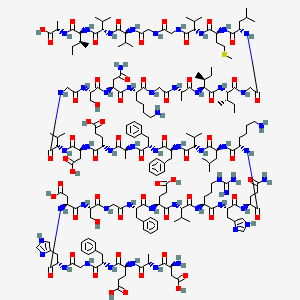
111366-38-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 111366-38-2 is known as Peptide Histidine Valine 42 . It is a fragment of the prepro-vasoactive intestinal polypeptide (VIP) and corresponds to residues 81-122 . This peptide has been found to reduce both the force and frequency of spontaneous contractions in isolated rat uterus .
Molecular Structure Analysis
The molecular formula of Peptide Histidine Valine 42 is C202H325N53O64S . The molecular weight is 4552.13 . The IUPAC name for this compound is quite complex due to the large number of amino acids involved .Aplicaciones Científicas De Investigación
1. Scientific Software Frameworks and Grid Computing
Scientific research applications often involve complex software development in traditional programming languages. Modern scientific frameworks are emerging to improve this process, particularly for grid-enabling existing applications and developing new ones. These frameworks aid in programming productivity and the extrapolation of existing trends in scientific research (Appelbe et al., 2007).
2. Data-Intensive Analysis in Science
Data-intensive science requires software applications that meet specific requirements such as interoperability, integration, and efficient data handling. Various technologies, including workflows and portals, are essential for supporting these requirements in scientific research (Yao et al., 2014).
3. Data Sharing Practices Among Scientists
Data sharing is a critical part of the scientific method, enabling verification of results and further research. The survey by Tenopir et al. (2011) highlights current data sharing practices and perceptions among scientists, noting challenges in long-term data preservation and the need for better data management support (Tenopir et al., 2011).
4. Unit Testing Framework for Scientific Legacy Code
Large-scale scientific applications often suffer from complexity and poor programming skills among researchers. A unit testing framework (UTF) has been introduced to optimize software design, understand undocumented code, and improve performance through parallelization and in situ data analysis (Yao et al., 2017).
5. Reproducible Research: Licensing and Copyright
The growing number of scientists releasing their research publicly has highlighted a gap in the current licensing and copyright structure. The reproducible research standard (RRS) proposed by Stodden (2009) addresses these issues, ensuring attribution and facilitating the sharing of scientific works (Stodden, 2009).
6. Crowdsourcing in Scientific Research
Crowdsourcing can accelerate scientific discoveries by enabling peer review before publication, cross-validating study designs, and enhancing reproducibility. Hackathons are highlighted as effective means to foster collaboration and bridge traditional divides in scientific research (Ghouila et al., 2018).
7. Software Design for Empowering Scientists
The Taverna Workbench and myExperiment social website are examples of tools that empower scientists in digital research. They automate routine activities and enable sharing of scientific methods, adhering to principles of software design and user engagement (Roure & Goble, 2009).
Propiedades
Número CAS |
111366-38-2 |
|---|---|
Nombre del producto |
111366-38-2 |
Fórmula molecular |
C₂₀₂H₃₂₅N₅₃O₆₄S |
Peso molecular |
4552.13 |
Secuencia |
One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)

